N-1-adamantyl-3-(phenylthio)propanamide

Description

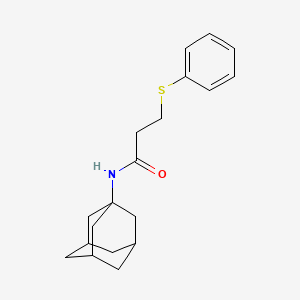

N-1-Adamantyl-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an adamantyl group at the N1 position and a phenylthio (sulfur-linked phenyl) moiety at the C3 position. The adamantyl group confers high lipophilicity and metabolic stability, while the phenylthio group may influence electronic properties and binding interactions. This compound’s uniqueness lies in its hybrid structure, combining rigid adamantane with a sulfur-containing aromatic system.

Properties

IUPAC Name |

N-(1-adamantyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS/c21-18(6-7-22-17-4-2-1-3-5-17)20-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAWPHXCMNMGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and molecular features of N-1-adamantyl-3-(phenylthio)propanamide and its analogs:

Key Observations:

- Adamantyl vs.

- Sulfur vs. Selenium: Compound 9c replaces sulfur with selenium in the phenylthio group, which may alter redox activity and toxicity profiles .

- Position of Thio Groups: The C3-phenylthio substitution in the target compound differs from C2-phenylthio in N-1′-phenylethyl derivatives (), affecting steric hindrance and conformational flexibility.

Pharmacological and Functional Properties

- Anticancer Activity: Compound 9c demonstrates potent DOT1L inhibition (histone methyltransferase) and suppresses tumor growth in preclinical models, suggesting that phenylthio/selenophenylthio propanamides may target epigenetic pathways .

- Opioid Activity: N-Acetyl Norfentanyl, while structurally distinct, highlights the role of propanamide backbones in opioid pharmacology, though the adamantyl group in the target compound likely redirects its application away from CNS targets .

- Reactivity in Synthesis: The phenylthio group in N-1′-phenylethyl derivatives facilitates electrophilic halogenation (e.g., chlorination) at the α-position, a reactivity that may extend to the adamantyl analog .

Physicochemical Properties

- Stability: Adamantane’s rigid structure may improve metabolic stability relative to flexible chains in N-acetyl Norfentanyl or selenophenyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.